molecular formula C21H17N3OS B2877545 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-67-4

3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2877545
CAS No.: 863588-67-4
M. Wt: 359.45
InChI Key: KWHVTIOCFPDQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H17N3OS and its molecular weight is 359.45. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Materials

Quinazolines, including derivatives similar to 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, have broad applications in medicinal chemistry and are increasingly recognized for their use in optoelectronic materials. These compounds are integral to the development of luminescent small molecules and chelate compounds, particularly those featuring a quinazoline or pyrimidine ring. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These derivatives also show potential as nonlinear optical materials and colorimetric pH sensors. The research highlights the significant role of polyhalogenated quinazolines as starting materials for fluorescent derivatives and their electroluminescent properties when incorporated into various frameworks, pointing towards their pivotal role in advancing optoelectronic applications (Lipunova et al., 2018).

Biological and Medicinal Applications

The chemistry and properties of compounds containing pyridine-2,6-diylbis derivatives, including structures related to this compound, are widely explored for their complex formation capabilities and significant biological activities. These compounds exhibit a range of spectroscopic properties and are involved in various biological and electrochemical activities. The review of their synthesis, properties, and the formation of complex compounds underscores the vast potential of such derivatives in both biological studies and the development of medicinal agents, opening avenues for further investigation into their unknown analogues and their therapeutic applications (Boča et al., 2011).

Synthesis and Chemical Properties

Exploring the synthetic utilities and chemical properties of heteroaromatic compounds, including those similar to this compound, provides insight into their versatility and potential in creating pharmacologically active agents. The systematic review of synthetic methods and biological applications of azolylthiazoles, highlighting their use in creating compounds with antimicrobial, analgesic, anti-inflammatory, and anticancer properties, demonstrates the importance of these derivatives in drug discovery and development. This comprehensive examination of their synthesis, applications, and the development of novel therapeutic agents emphasizes the critical role of benzothiazole and related derivatives in advancing medicinal chemistry and pharmaceutical research (Ibrahim, 2011).

Properties

IUPAC Name

3,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-13-10-14(2)12-16(11-13)19(25)23-17-7-5-15(6-8-17)20-24-18-4-3-9-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHVTIOCFPDQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.